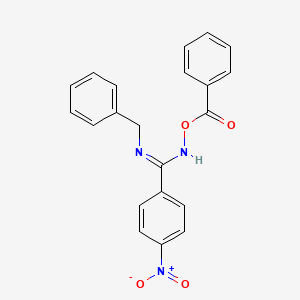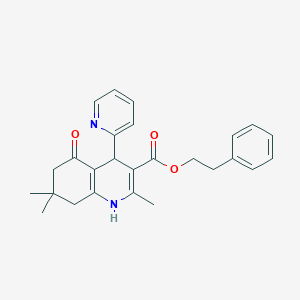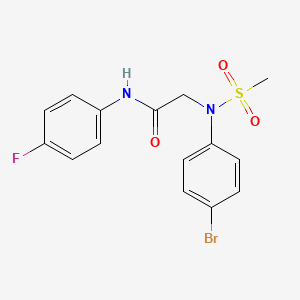
2-(dimethylamino)anthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the anthraquinone family and has been synthesized through various methods. DMANQ has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science.
作用机制
2-(dimethylamino)anthra-9,10-quinone acts as a redox-active molecule that can undergo reversible one-electron reduction and oxidation. The reduction potential of 2-(dimethylamino)anthra-9,10-quinone is dependent on the pH and the presence of other electron donors or acceptors. 2-(dimethylamino)anthra-9,10-quinone can also undergo two-electron reduction to form a stable radical anion. The mechanism of action of 2-(dimethylamino)anthra-9,10-quinone in biological systems involves electron transfer reactions with proteins and enzymes, leading to changes in their activity or structure.
Biochemical and Physiological Effects:
2-(dimethylamino)anthra-9,10-quinone has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that 2-(dimethylamino)anthra-9,10-quinone can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in inflammatory cells. In vivo studies have shown that 2-(dimethylamino)anthra-9,10-quinone can reduce tumor growth and inflammation in animal models.
实验室实验的优点和局限性
2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments, including its stability, solubility, and redox properties. 2-(dimethylamino)anthra-9,10-quinone can be easily synthesized and purified, and its redox potential can be tuned by modifying its chemical structure. However, 2-(dimethylamino)anthra-9,10-quinone has some limitations, including its potential toxicity and the need for careful handling and storage. 2-(dimethylamino)anthra-9,10-quinone can also undergo non-specific reactions with other biomolecules, leading to false-positive results.
未来方向
2-(dimethylamino)anthra-9,10-quinone has several potential future directions for research. In biochemistry, 2-(dimethylamino)anthra-9,10-quinone can be used as a tool to study the electron transfer processes in complex biological systems, including photosynthesis and respiration. 2-(dimethylamino)anthra-9,10-quinone can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, 2-(dimethylamino)anthra-9,10-quinone can be further studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, 2-(dimethylamino)anthra-9,10-quinone can be used as a building block for the synthesis of functional materials with specific electronic and optical properties.
合成方法
2-(dimethylamino)anthra-9,10-quinone can be synthesized through various methods, including oxidative coupling of 2-(dimethylamino)phenol and 9,10-anthraquinone, and oxidation of 2-(dimethylamino)anthracene by lead tetraacetate. The yield and purity of 2-(dimethylamino)anthra-9,10-quinone depend on the reaction conditions and the purity of the starting materials. The synthesized 2-(dimethylamino)anthra-9,10-quinone can be purified through column chromatography or recrystallization.
科学研究应用
2-(dimethylamino)anthra-9,10-quinone has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science. In biochemistry, 2-(dimethylamino)anthra-9,10-quinone has been used as a redox-active probe to study the electron transfer processes in proteins and enzymes. 2-(dimethylamino)anthra-9,10-quinone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, 2-(dimethylamino)anthra-9,10-quinone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, 2-(dimethylamino)anthra-9,10-quinone has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials.
属性
IUPAC Name |
2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKTZQVPRSZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)anthraquinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)


![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5092211.png)
![methyl 4-[(3,5-dimethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5092228.png)
![3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5092236.png)